![molecular formula C22H33N3O4 B5565583 3-{3-[cyclohexyl(methyl)amino]propyl}-8-(3-furoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5565583.png)
3-{3-[cyclohexyl(methyl)amino]propyl}-8-(3-furoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule with several functional groups. It contains a cyclohexyl group, a methylamino group, a propyl group, a furoyl group, and a spiro[4.5]decan-2-one group. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a spirocyclic structure. The spirocyclic structure, in particular, could give the molecule interesting three-dimensional properties .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the amino group could participate in reactions with acids, while the furoyl group could undergo reactions typical of esters .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of polar functional groups could make the compound soluble in polar solvents .Wissenschaftliche Forschungsanwendungen
Regioselective Synthesis and Derivatives
A study by Farag et al. (2008) focused on the regioselective synthesis of several 1,2-diazaspiro[4.4]nona-2,8-diene-6-one derivatives through cycloaddition of nitrilimides to 3-aryliden-2(3H)-furanone derivatives. This process led to the creation of pyrazolecarbohydrazide derivatives and 1,2,7,8-tetrazaspiro[4.5]deca-2,9-diene-6-one derivatives after further chemical treatments, showcasing the compound's versatility in generating structurally complex derivatives (Farag, Elkholy, & Ali, 2008).
Intramolecular Photocycloaddition
Ikeda et al. (1985) explored the intramolecular [2+2] photocycloaddition of 2-[N-acyl-N-(2-propenyl)amino] cyclohex-2-enones, yielding 9-acyl-9-azatricyclo[5.2.1.01.6]decan-2-ones among other minor products. This reaction underlines the potential of such compounds in photochemical transformations, offering pathways to novel cyclic structures (Ikeda et al., 1985).
Crystal Structure Analysis
Wang et al. (2011) synthesized and determined the crystal structure of 2-oxo-3-phenyl-1-oxaspiro[4.5]dec-3-en-4-yl 4-chlorobenzoate, revealing intricate details about the molecular arrangement, including furan and cyclohexane ring conformations. This detailed structural analysis provides valuable insights into the 3D arrangement and potential reactivity of such compounds (Wang et al., 2011).
Biological Activity and Application
Gabapentin-Base Synthesis
Amirani Poor et al. (2018) developed an intermolecular Ugi reaction involving gabapentin, leading to the synthesis of N-cyclohexyl-3-oxo-2-(3-oxo-2-azaspiro[4.5]decan-2-yl)-3-arylpropanamides, showcasing the application of such compounds in creating biologically active derivatives. This research demonstrates the potential utility of these compounds in medicinal chemistry and drug development (Amirani Poor et al., 2018).
Anticancer and Antidiabetic Potential
Flefel et al. (2019) developed novel spirothiazolidines analogs, including compounds derived from azaspiro[4.5]decan-3-one structures, exhibiting significant anticancer and antidiabetic activities. This highlights the therapeutic potential of such compounds in treating complex diseases (Flefel, El-Sofany, Al-Harbi, & El-Shahat, 2019).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[3-[cyclohexyl(methyl)amino]propyl]-8-(furan-3-carbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O4/c1-23(19-6-3-2-4-7-19)11-5-12-25-17-22(29-21(25)27)9-13-24(14-10-22)20(26)18-8-15-28-16-18/h8,15-16,19H,2-7,9-14,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJLNWBYFPMZHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCN1CC2(CCN(CC2)C(=O)C3=COC=C3)OC1=O)C4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{3-[Cyclohexyl(methyl)amino]propyl}-8-(3-furoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.